![molecular formula C20H38O4Zn B12555386 Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- CAS No. 153077-84-0](/img/structure/B12555386.png)
Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-: is a zinc complex with the chemical formula C18H34O4Zn . This compound is known for its unique structure, where zinc is coordinated with two 5-(2,2-dimethyl-1-oxopropoxy)pentyl ligands. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- typically involves the reaction of zinc salts with 5-(2,2-dimethyl-1-oxopropoxy)pentyl ligands. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process includes the purification of the product through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and the corresponding reduced ligands.
Substitution: The ligands can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Zinc oxide and oxidized organic by-products.
Reduction: Zinc metal and reduced organic ligands.
Substitution: New zinc complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound has potential applications in biological research, particularly in studying zinc’s role in biological systems. It can be used as a model compound to investigate zinc’s interactions with biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including its use as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: Industrially, Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- is used in the production of advanced materials, including coatings and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- involves its interaction with molecular targets through coordination chemistry. The zinc center can coordinate with various ligands, facilitating catalytic reactions or biological interactions. The pathways involved include the formation of coordination complexes and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Zinc bis(dimethyldithiocarbamate): A zinc complex used as a fungicide and in rubber vulcanization.
Zinc bis(diethyldithiocarbamate): Another zinc complex with similar applications in agriculture and industry.
Uniqueness: Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- is unique due to its specific ligand structure, which imparts distinct chemical properties. Unlike other zinc complexes, it offers a combination of stability and reactivity that makes it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
153077-84-0 |
|---|---|
Molekularformel |
C20H38O4Zn |
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
zinc;pentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/2C10H19O2.Zn/c2*1-5-6-7-8-12-9(11)10(2,3)4;/h2*1,5-8H2,2-4H3;/q2*-1;+2 |
InChI-Schlüssel |
PDLQYXSZCXZTCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCCCC[CH2-].CC(C)(C)C(=O)OCCCC[CH2-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
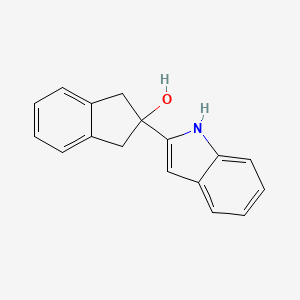
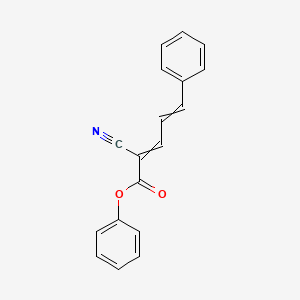
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
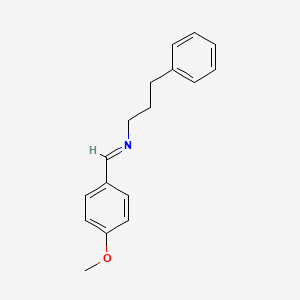
![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
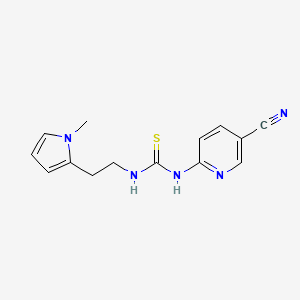
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
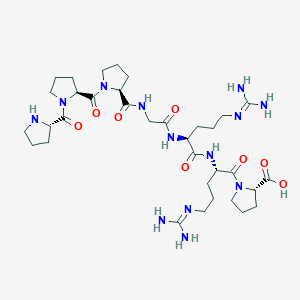
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)


![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
